2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide involves multiple steps, including chlorination, aminolysis, hydrazine hydrate reduction, condensation, and reduction reactions. An example in the literature describes the synthesis of a related compound through a five-step process that results in a good yield of 54.5%, highlighting the practicality of such synthetic routes due to mild conditions and convenient operations (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide has been characterized using techniques such as 1H-NMR, MS, FTIR, and X-ray crystallography. For instance, the crystal and molecular structure of a piroxicam derivative was determined from laboratory X-ray powder data, revealing the formation of a three-dimensional framework structure through hydrogen bonding and π interactions (Santu Chakraborty et al., 2007).
Chemical Reactions and Properties
Reactivity studies of similar compounds show varying responses to different carbon electrophiles, with Z- and E-isomers displaying different reactivities. For example, the Z-isomer of a related compound could undergo cyclization to produce imidazole and triazine derivatives, whereas the E-isomer did not show such reactivity (Mohsen K. Abou-Elregal et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide” could include further exploration of its synthesis, investigation of its properties, and potential applications. This could involve laboratory experiments, computational modeling, and possibly even commercial development .
properties
IUPAC Name |
1-[(2-methylbenzoyl)amino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-7-5-6-10-13(11)14(19)17-18-15(20)16-12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPMJNVXUUWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971612 |
Source
|
Record name | 2-[Hydroxy(2-methylphenyl)methylidene]-N-phenylhydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylbenzoyl)-N-phenylhydrazinecarboxamide | |
CAS RN |
5621-51-2 |
Source
|
Record name | 2-[Hydroxy(2-methylphenyl)methylidene]-N-phenylhydrazine-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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